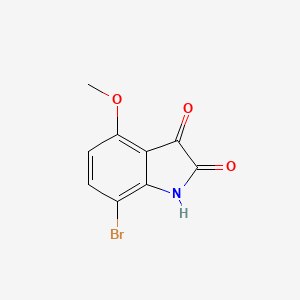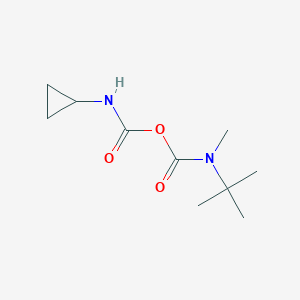
7-Bromo-4-methoxyindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-methoxyindoline-2,3-dione: is an organic compound belonging to the indoline family It is characterized by a bromine atom at the 7th position and a methoxy group at the 4th position on the indoline-2,3-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyindoline-2,3-dione.
Bromination: The bromination of 4-methoxyindoline-2,3-dione can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial methods for the large-scale production of 7-Bromo-4-methoxyindoline-2,3-dione are not well-documented, the general approach would involve optimizing the bromination process for higher yields and purity. This could include using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Bromo-4-methoxyindoline-2,3-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized forms of the indoline ring.
Reduction Products: Reduced indoline derivatives.
Substitution Products: Substituted indoline derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Drug Development: Used as a scaffold for developing new therapeutic agents targeting various diseases.
Industry:
Material Science:
Agriculture: Investigated for its potential use in agrochemicals.
Mécanisme D'action
The exact mechanism of action of 7-Bromo-4-methoxyindoline-2,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
4-Methoxyindoline-2,3-dione: Lacks the bromine atom, leading to different chemical and biological properties.
7-Bromoindoline-2,3-dione: Lacks the methoxy group, which can affect its reactivity and applications.
Indoline-2,3-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness:
7-Bromo-4-methoxyindoline-2,3-dione: is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to unique interactions with molecular targets and distinct applications in various fields.
Propriétés
Formule moléculaire |
C9H6BrNO3 |
|---|---|
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
7-bromo-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |
Clé InChI |
CSHATLUFQAOJMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Br)NC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)






![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)

![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)



